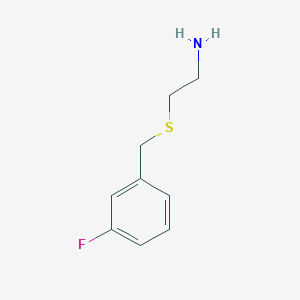

2-(3-Fluoro-benzylsulfanyl)-ethylamine

Beschreibung

2-(3-Fluoro-benzylsulfanyl)-ethylamine is a fluorinated aromatic compound featuring a benzylsulfanyl group substituted with a fluorine atom at the meta position of the benzene ring, linked to an ethylamine backbone. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. Its fluorine substituent enhances metabolic stability and binding affinity compared to non-fluorinated analogs, a common strategy in medicinal chemistry .

Eigenschaften

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6H,4-5,7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQXJWALOWPPOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801267263 | |

| Record name | 2-[[(3-Fluorophenyl)methyl]thio]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143627-48-9 | |

| Record name | 2-[[(3-Fluorophenyl)methyl]thio]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143627-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(3-Fluorophenyl)methyl]thio]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-benzylsulfanyl)-ethylamine typically involves the reaction of 3-fluorobenzyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the ethylamine displaces the chloride ion on the benzyl chloride, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the benzyl group, potentially converting it to a benzyl alcohol.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(3-Fluoro-benzylsulfanyl)-ethylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(3-Fluoro-benzylsulfanyl)-ethylamine involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active site residues, while the ethylamine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- 2-(4-Fluoro-phenyl)-ethylamine: This compound substitutes fluorine at the para position of the phenyl ring. Computational studies show that para-fluorination induces distinct conformational preferences due to electron-withdrawing effects, altering dipole moments and hydrogen-bonding capabilities compared to meta-substituted analogs.

- 2-(3-Trifluoromethyl-benzylsulfanyl)-ethylamine: Replacing fluorine with a trifluoromethyl group at the meta position introduces stronger electron-withdrawing effects and steric bulk. The trifluoromethyl group also improves resistance to oxidative metabolism .

Functional Group Variations

- 2-(Methylthio)ethylamine : This simpler analog lacks the benzyl and fluorine substituents. It is primarily used in laboratory research, with applications in synthesizing heterocycles and surfactants. Its lower molecular weight and hydrophobicity (LogP ~0.5) make it less suitable for targeted biological interactions compared to fluorinated derivatives .

- 2-(4-Hydroxyphenyl)ethylamine : Isolated from bacterial extracts, this compound features a hydroxyl group at the para position. The hydroxyl group increases hydrophilicity and enables hydrogen bonding, contrasting with the fluorinated derivatives’ focus on metabolic stability. It demonstrates antimicrobial activity, highlighting the role of substituents in biological function .

Biologische Aktivität

2-(3-Fluoro-benzylsulfanyl)-ethylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₃FNS

- IUPAC Name : 2-(3-fluorobenzylsulfanyl)ethanamine

The biological activity of this compound is largely attributed to its interaction with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : The compound may act as a modulator of GPCR pathways, which are critical in numerous physiological processes. GPCRs are involved in signal transduction and are a common target for drug development .

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of specific enzymes, which could be relevant for the therapeutic applications of this compound .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the table below:

Case Studies

Several studies have explored the biological effects and therapeutic potential of similar compounds:

- Antimicrobial Activity : A study demonstrated that compounds with similar structures exhibit significant antibacterial activity against resistant strains, suggesting that this compound may also possess this property. This could be particularly useful in treating infections caused by antibiotic-resistant bacteria .

- Cysteine Protease Inhibition : Research indicates that sulfonamide derivatives can act as potent inhibitors of cysteine proteases, which are vital for the life cycles of many pathogens. Preliminary studies on related compounds suggest that this compound could have similar inhibitory effects .

- GPCR Interactions : The modulation of GPCR activity by structurally related compounds has been documented, indicating potential pathways through which this compound may exert its biological effects. This modulation can lead to significant physiological changes, including alterations in neurotransmitter release and smooth muscle contraction .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(3-Fluoro-benzylsulfanyl)-ethylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-fluoro-benzylthiol and 2-chloroethylamine under basic conditions. Yield optimization requires controlled temperature (e.g., 0–25°C) and inert atmospheres to prevent oxidation of the thiol group. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity (>95%). Monitoring by TLC and HPLC ensures reaction completion and purity validation .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the benzylsulfanyl and ethylamine moieties. Aromatic protons (δ 6.8–7.2 ppm) and sulfanyl-linked CH (δ 2.8–3.2 ppm) are diagnostic.

- FTIR : Stretching vibrations for C-F (~1250 cm) and S-C (~650 cm) bonds validate substituents.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragments (e.g., loss of NHCHCHS-).

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity and detect byproducts .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, pH)?

- Methodological Answer : Stability studies should include:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.

- Thermal Stability : Accelerated aging tests (e.g., 40°C for 4 weeks) with HPLC monitoring.

- pH Stability : Assess degradation kinetics in buffered solutions (pH 3–10). Thioether bonds may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to fluorobenzyl-recognizing receptors (e.g., GPCRs or kinases). Focus on the fluorine’s electronegativity and sulfanyl group’s hydrophobicity.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.

- MD Simulations : Simulate solvation dynamics (e.g., in water/DMSO) to assess conformational stability .

Q. How can researchers resolve contradictory data on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Contradictions may arise from solvent polarity, catalyst choice, or competing side reactions. Systematic approaches include:

- Catalyst Screening : Test Pd, Cu, or Ni catalysts in Suzuki-Miyaura or Ullmann couplings.

- Kinetic Studies : Use in situ IR or NMR to monitor intermediates (e.g., oxidative addition rates).

- Byproduct Analysis : LC-MS identifies undesired adducts (e.g., disulfides from thiol oxidation) .

Q. What strategies enhance the compound’s utility in molecularly imprinted polymers (MIPs) for selective sensing?

- Methodological Answer :

- Template Design : Use this compound as a template with methacrylic acid/EGDMA crosslinkers.

- Affinity Optimization : Adjust monomer-to-template ratios (e.g., 4:1) to balance selectivity and rebinding capacity.

- Validation : Compare MIP performance against non-imprinted polymers (NIPs) via SPR or QCM for analyte specificity .

Q. How does fluorination at the benzyl position influence the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer :

- LogP Measurement : Compare with non-fluorinated analogs to assess lipophilicity (shake-flask method).

- Metabolic Stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS. Fluorine often reduces CYP450-mediated oxidation.

- Plasma Protein Binding : Equilibrium dialysis evaluates binding to albumin/globulins, affecting bioavailability .

Handling and Safety Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.